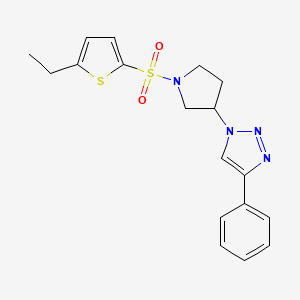
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound and its derivatives have been actively researched for their anticancer properties. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anticancer activity against breast cancer cell lines, suggesting the potential of these compounds in cancer treatment (Gaber et al., 2021). Similarly, novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with the 3,4,5-trimethoxyphenyl structure, showed broad-spectrum antitumor activity, indicating their potential as antitumor agents (Al-Suwaidan et al., 2016).
Chiral Separation
The derivatives of acrylamide have been used in the synthesis of chiral stationary phases (CSPs) for chromatographic purposes. Specifically, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been developed for potential application as CSPs, showing improved chromatographic performances (Tian et al., 2010).
Antimicrobial Activity
Compounds related to the quinoline and acrylamide structures have been synthesized and evaluated for their antimicrobial properties. For example, new quinazolines were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains, which could be of significant interest for pharmaceutical development (Desai et al., 2007).
Photopolymerization and Material Science
Derivatives of acrylamide, including naphthalimide dyes acrylated compounds, have been used in photopolymerization, showing good initiating performance and high migration stability in cured films. This highlights their potential applications in material sciences and manufacturing (Yang et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the condensation of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(3,4,5-trimethoxyphenyl)ethylamine, followed by the addition of acryloyl chloride to the resulting imine intermediate.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(3,4,5-trimethoxyphenyl)ethylamine", "acryloyl chloride", "anhydrous THF", "anhydrous diethyl ether", "sodium hydride", "triethylamine", "DMF", "NaOH", "HCl" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv) and 2-(3,4,5-trimethoxyphenyl)ethylamine (1.2 equiv) in anhydrous THF and add sodium hydride (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 4 hours.", "Step 3: Quench the reaction with saturated NaHCO3 solution and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 5: Dissolve the purified product in DMF and add NaOH solution to adjust the pH to 9-10. Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Acidify the reaction mixture with HCl and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 7: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 8: Recrystallize the purified product from ethyl acetate to obtain the final product, (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide." ] } | |
Número CAS |
851403-96-8 |
Fórmula molecular |
C25H28N2O7 |
Peso molecular |
468.506 |
Nombre IUPAC |
(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N2O7/c1-30-18-7-8-19(31-2)23-17(18)14-16(25(29)27-23)10-11-26-22(28)9-6-15-12-20(32-3)24(34-5)21(13-15)33-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-6- |
Clave InChI |
CFGBSGUSXZIQSL-TWGQIWQCSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)

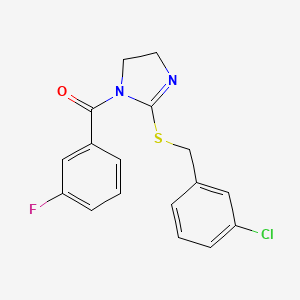
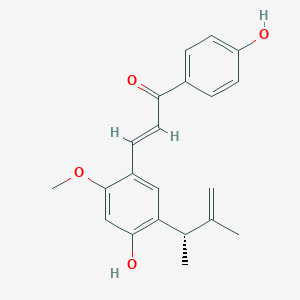
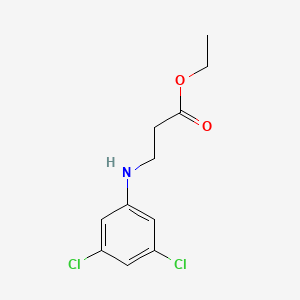
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)
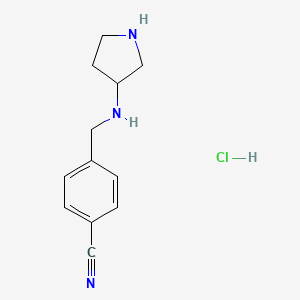
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
